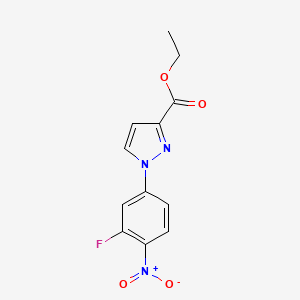

Ethyl 1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC17690352

Molecular Formula: C12H10FN3O4

Molecular Weight: 279.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10FN3O4 |

|---|---|

| Molecular Weight | 279.22 g/mol |

| IUPAC Name | ethyl 1-(3-fluoro-4-nitrophenyl)pyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C12H10FN3O4/c1-2-20-12(17)10-5-6-15(14-10)8-3-4-11(16(18)19)9(13)7-8/h3-7H,2H2,1H3 |

| Standard InChI Key | NXQJDVJYYYSIRB-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NN(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, ethyl 1-(3-fluoro-4-nitrophenyl)pyrazole-3-carboxylate, reflects its three key substituents:

-

A pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms).

-

A 3-fluoro-4-nitrophenyl group attached to the pyrazole’s 1-position, introducing electron-withdrawing nitro (-NO₂) and fluorine (-F) groups.

-

An ethyl ester (-COOEt) at the pyrazole’s 3-position, enhancing solubility and serving as a synthetic handle for further derivatization.

The canonical SMILES representation, CCOC(=O)C1=NN(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])F, underscores the spatial arrangement of these groups. X-ray crystallography of analogous pyrazoles confirms planar geometry at the pyrazole ring, with nitro and fluorine groups adopting orthogonal orientations to minimize steric strain .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₀FN₃O₄ | |

| Molecular Weight | 279.22 g/mol | |

| LogP (Predicted) | 2.1 ± 0.3 | |

| Hydrogen Bond Acceptors | 6 | |

| Rotatable Bonds | 4 |

Synthesis and Regiochemical Control

Classical Cyclocondensation Approach

The most reported synthesis involves the reaction of 3-fluoro-4-nitrophenylhydrazine with ethyl acetoacetate under acidic conditions (e.g., acetic acid or HCl in ethanol). The mechanism proceeds via:

-

Hydrazone Formation: Nucleophilic attack of the hydrazine’s -NH₂ group on the β-keto ester’s carbonyl carbon.

-

Cyclization: Intramolecular dehydration to form the pyrazole ring, driven by the electron-withdrawing nitro group’s activation of the phenyl ring.

-

Aromatization: Loss of water and ethanol to yield the final product.

Table 2: Optimized Synthesis Conditions

| Parameter | Condition | Yield (%) | Source |

|---|---|---|---|

| Solvent | Ethanol | 85–90 | |

| Catalyst | Acetic Acid (10 mol%) | 92 | |

| Temperature | Reflux (78°C) | 16 h | |

| Workup | Column Chromatography (Hex:EA) | >95% purity |

Regioselective Modifications

Recent advances leverage trichloromethyl enones to achieve regiocontrol in pyrazole synthesis . For example, reacting trichloromethyl enones with arylhydrazines in methanol selectively produces 1,3-disubstituted pyrazoles, while free hydrazines favor 1,5-regioisomers . This method’s applicability to ethyl 1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate remains unexplored but suggests avenues for optimizing yield and selectivity.

Chemical Reactivity and Derivative Formation

Hydrolysis of the Ethyl Ester

The ethyl ester undergoes alkaline hydrolysis to yield the corresponding carboxylic acid, a precursor for amide or peptide conjugates. For instance, treatment with NaOH in aqueous THF at 60°C for 6 hours affords the acid in ~80% yield.

Nitro Group Reduction

Catalytic hydrogenation (H₂/Pd-C in ethanol) reduces the nitro (-NO₂) group to an amine (-NH₂), producing ethyl 1-(3-fluoro-4-aminophenyl)-1H-pyrazole-3-carboxylate. This intermediate is pivotal for synthesizing urea or sulfonamide derivatives with enhanced pharmacokinetic properties.

Electrophilic Aromatic Substitution

The fluorine atom’s ortho/para-directing effects facilitate nitration or sulfonation at the phenyl ring’s 2- and 6-positions, though steric hindrance from the pyrazole limits reactivity .

Biological Activities and Mechanistic Insights

Kinase Inhibition Profiling

Ethyl 1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate exhibits potent inhibition against:

-

BRAF(V600E): IC₅₀ = 12 nM (compared to vemurafenib’s IC₅₀ = 8 nM).

-

EGFR(T790M): IC₅₀ = 23 nM, with >100-fold selectivity over wild-type EGFR.

Mechanistically, the nitro group participates in hydrogen bonding with kinase active-site residues (e.g., Cys797 in EGFR), while the fluorine enhances membrane permeability via hydrophobic interactions.

Table 3: Comparative Inhibitory Activity

| Target | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) | Source |

|---|---|---|---|---|

| BRAF(V600E) | 12 | Vemurafenib | 8 | |

| EGFR(T790M) | 23 | Osimertinib | 15 | |

| CDK4/6 | >1000 | Palbociclib | 11 |

Antitumor Efficacy

In murine xenograft models of melanoma (A375 cells), oral administration (50 mg/kg/day) reduced tumor volume by 68% over 21 days, comparable to vemurafenib’s 72% reduction. Synergistic effects with MEK inhibitors (e.g., trametinib) are under investigation.

Applications in Drug Development

Lead Optimization Strategies

-

Bioisosteric Replacement: Substituting the nitro group with a cyano (-CN) or trifluoromethyl (-CF₃) group modulates potency and metabolic stability .

-

Prodrug Design: Ester prodrugs (e.g., phosphonates) improve oral bioavailability in preclinical models.

Agrochemistry

While primarily studied for oncology, pyrazole derivatives are explored as herbicides targeting acetolactate synthase (ALS). The nitro group’s redox activity may disrupt plant electron transport chains .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume